Lingdolinurad
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Overview
Description
Lingdolinurad is a small molecule drug that acts as a urate transporter inhibitor, specifically targeting the human urate transporter 1 (hURAT1). It is primarily used for research in hyperuricemia and gout . The compound has shown promise in lowering uric acid levels, making it a potential therapeutic agent for conditions associated with elevated uric acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lingdolinurad involves the preparation of 3-bromo-5-(2-ethylimidazo[1,2-a]pyridine-3-carbonyl)-2-hydroxybenzonitrile . The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product. The mother liquor preparation method involves dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the available literature. the compound is produced and supplied by various chemical companies for research purposes .
Chemical Reactions Analysis
Types of Reactions
Lingdolinurad undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly nucleophilic substitution, can be used to introduce different substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Lingdolinurad has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study urate transporter inhibition and related chemical reactions.
Biology: Investigated for its effects on urate transport and metabolism in biological systems.
Medicine: Explored as a potential therapeutic agent for hyperuricemia and gout.
Industry: Utilized in the development of new drugs targeting urate transporters and related pathways.
Mechanism of Action
Lingdolinurad exerts its effects by inhibiting the human urate transporter 1 (hURAT1), which is responsible for the reabsorption of uric acid in the kidneys . By inhibiting this transporter, this compound reduces the reabsorption of uric acid, leading to increased excretion and lower serum uric acid levels . This mechanism makes it a promising candidate for the treatment of hyperuricemia and gout .
Comparison with Similar Compounds
Similar Compounds
Lesinurad: Another urate transporter inhibitor used for the treatment of gout.
Epaminurad: A selective inhibitor of urate transport with partial inhibition of organic anion transporters.
Verinurad: A potent and selective inhibitor of urate transporter 1, used for hyperuricemia and gout.
Uniqueness of Lingdolinurad
This compound is unique due to its specific targeting of hURAT1 and its potential for use in both in vitro and in vivo studies of hyperuricemia . Its distinct chemical structure and mechanism of action differentiate it from other urate transporter inhibitors, making it a valuable tool for scientific research and potential therapeutic applications .
Properties
CAS No. |
2088176-96-7 |
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Molecular Formula |
C17H12BrN3O2 |
Molecular Weight |
370.2 g/mol |
IUPAC Name |
3-bromo-5-(2-ethylimidazo[1,2-a]pyridine-3-carbonyl)-2-hydroxybenzonitrile |
InChI |
InChI=1S/C17H12BrN3O2/c1-2-13-15(21-6-4-3-5-14(21)20-13)17(23)10-7-11(9-19)16(22)12(18)8-10/h3-8,22H,2H2,1H3 |
InChI Key |
RQGCKMOCOOAGEG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N2C=CC=CC2=N1)C(=O)C3=CC(=C(C(=C3)Br)O)C#N |
Origin of Product |
United States |
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